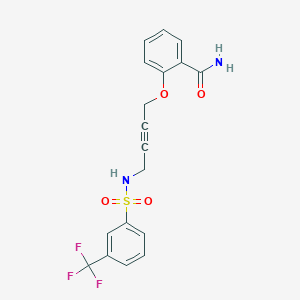

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound with the molecular formula C18H15F3N2O4S. This compound is characterized by the presence of a trifluoromethyl group, a sulfonamide group, and a benzamide moiety. It is primarily used in research settings and is not intended for human or veterinary use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of the trifluoromethylphenylsulfonamide intermediate and its subsequent coupling with a but-2-yn-1-yl group. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the trifluoromethyl and sulfonamide groups.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of the serotonergic system.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to modulate the serotonergic system by interacting with 5-HT1A and 5-HT3 receptors . This interaction can lead to various biological effects, including potential antidepressant activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-((3-(Trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: This compound also contains a trifluoromethyl group and a benzamide moiety but differs in the presence of a selenium atom instead of a sulfonamide group.

Difluoro { [2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: Another compound with a trifluoromethyl group, used in different applications.

Uniqueness

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the serotonergic system sets it apart from other similar compounds, making it a valuable tool in research focused on neurological and psychiatric disorders .

Activité Biologique

The compound 2-((4-(3-(trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule belonging to the class of benzamide derivatives. Its unique structure, which includes a trifluoromethyl group, sulfonamide moiety, and a but-2-yn-1-yl group, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression and are implicated in various diseases, including cancer. The inhibition of HDAC activity can lead to altered gene expression profiles, potentially reversing epigenetic modifications associated with malignancies .

1. Inhibition of Histone Deacetylases

The primary biological activity attributed to this compound is its potential as an HDAC inhibitor. In vitro studies have shown that it can effectively inhibit the activity of HDAC enzymes, which may contribute to its anticancer properties. This mechanism is particularly relevant in the context of therapies for cancers characterized by aberrant histone modifications.

2. Cytotoxicity Studies

A series of cytotoxicity assays were conducted on various human tumor cell lines to evaluate the efficacy of this compound. The results demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamide | Simple amide structure | Moderate inhibition of HDACs |

| Trifluoromethyl Benzamide | Contains trifluoromethyl group | Enhanced potency against specific targets |

| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial activity |

The combination of a trifluoromethyl group and a butyne moiety in this compound may confer distinct pharmacological properties not present in simpler analogs .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

Case Study 1: Cancer Cell Lines

In a study assessing the impact on human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: In Vivo Models

Animal models have also been utilized to assess the therapeutic potential of this compound. In xenograft models of human tumors, administration of the compound led to reduced tumor growth rates compared to control groups, supporting its role as a promising anticancer agent .

Propriétés

IUPAC Name |

2-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-6-5-7-14(12-13)28(25,26)23-10-3-4-11-27-16-9-2-1-8-15(16)17(22)24/h1-2,5-9,12,23H,10-11H2,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNFQTCZHZGTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.